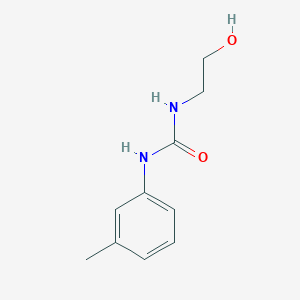

1-(2-Hydroxyethyl)-3-(3-methylphenyl)urea

Description

Significance of Urea (B33335) Scaffold in Medicinal and Organic Chemistry Research

The urea scaffold is a cornerstone in both medicinal and organic chemistry. In medicinal chemistry, the urea functional group is a key component in numerous therapeutic agents. hilarispublisher.comnih.gov Its ability to form stable hydrogen bonds with biological targets, such as enzymes and receptors, makes it a critical pharmacophore for designing drugs with high affinity and specificity. nih.gov The hydrogen-bonding capabilities of the urea moiety, with its two N-H donors and one carbonyl oxygen acceptor, allow it to mimic peptide bonds and interact with protein backbones and side chains. This has led to the development of a wide range of drugs, including anticancer, antiviral, and antibacterial agents. hilarispublisher.comnih.gov

In organic chemistry, the urea linkage is a versatile building block for the synthesis of more complex molecules. The reactivity of the urea nitrogens and the carbonyl group allows for a variety of chemical transformations. Furthermore, the structural rigidity and hydrogen-bonding potential of the urea scaffold have been exploited in the field of supramolecular chemistry to construct intricate molecular architectures and functional materials.

Overview of 1-(2-Hydroxyethyl)-3-(3-methylphenyl)urea within Urea Analogues Research Context

This compound, also known as N-(2-hydroxyethyl)-N'-(m-tolyl)urea, is an asymmetrically substituted urea derivative. Its structure incorporates a hydroxyethyl (B10761427) group on one nitrogen and a 3-methylphenyl (m-tolyl) group on the other. This specific combination of substituents places it within the broad class of N-substituted ureas that are of interest to researchers. The presence of both a hydroxyl group and an aromatic ring provides sites for potential further functionalization and introduces a balance of hydrophilic and hydrophobic character to the molecule. While this specific compound is not as extensively studied as some other urea derivatives, its structural features make it a relevant subject for investigation within the ongoing research into the synthesis and potential applications of novel urea analogues.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8-3-2-4-9(7-8)12-10(14)11-5-6-13/h2-4,7,13H,5-6H2,1H3,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLBCZANLQLZJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295954 | |

| Record name | 1-(2-hydroxyethyl)-3-(3-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15262-91-6 | |

| Record name | N-(2-Hydroxyethyl)-N′-(3-methylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15262-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 106519 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015262916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC106519 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-hydroxyethyl)-3-(3-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

The fundamental properties of a chemical compound are crucial for its handling, characterization, and application in research. The following table summarizes the known chemical and physical properties of 1-(2-Hydroxyethyl)-3-(3-methylphenyl)urea.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N-(2-hydroxyethyl)-N'-(m-tolyl)urea |

| CAS Number | 15262-91-6 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In a typical ¹H NMR spectrum of 1-(2-Hydroxyethyl)-3-(3-methylphenyl)urea, distinct signals corresponding to each unique proton environment are expected.

The protons of the ethyl group will appear as two triplets, due to coupling with each other. The methylene (B1212753) group attached to the oxygen (-CH₂-O) is expected to resonate at a higher chemical shift (downfield) compared to the methylene group attached to the nitrogen (-N-CH₂-), owing to the deshielding effect of the electronegative oxygen atom. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The methyl group on the phenyl ring will present as a singlet in the upfield region of the spectrum. The aromatic protons of the 3-methylphenyl group will exhibit a complex splitting pattern in the aromatic region of the spectrum, characteristic of a 1,3-disubstituted benzene (B151609) ring. The two amide protons (-NH-) will also appear as distinct signals, often as broad singlets, with their chemical shifts influenced by hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-CH₃ | ~2.3 | s |

| -N-CH₂- | ~3.4 | t |

| -CH₂-OH | ~3.6 | t |

| Ar-H | ~6.8-7.3 | m |

| -NH- (ethyl side) | Variable | br s |

| -NH- (aryl side) | Variable | br s |

| -OH | Variable | br s |

Note: Predicted values are based on analogous structures and chemical shift theory. Actual experimental values may vary. s = singlet, t = triplet, m = multiplet, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the urea (B33335) moiety is expected to be the most downfield signal due to its direct attachment to two nitrogen atoms and an oxygen atom. The carbon atoms of the aromatic ring will resonate in the typical aromatic region (approximately 110-140 ppm). The carbon of the methyl group will appear at a high-field (upfield) chemical shift. The two methylene carbons of the hydroxyethyl (B10761427) group will have distinct signals, with the carbon bonded to the hydroxyl group appearing at a lower field than the one bonded to the nitrogen.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ar-CH₃ | ~21 |

| -N-CH₂- | ~43 |

| -CH₂-OH | ~61 |

| Aromatic C | ~115-140 |

| C=O | ~158 |

Note: Predicted values are based on analogous structures and chemical shift theory. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₀H₁₄N₂O₂), the molecular weight is 194.23 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 194.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for urea derivatives include cleavage of the C-N bonds and rearrangements. Key fragment ions that might be observed for this compound could include the loss of the hydroxyethyl group, cleavage of the urea linkage, and fragments corresponding to the 3-methylphenyl isocyanate ion and the 2-aminoethanol ion.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 194 | [M]⁺ |

| 133 | [M - CH₂CH₂OH]⁺ |

| 107 | [CH₃C₆H₄NH₂]⁺ |

| 61 | [HOCH₂CH₂NH₂]⁺ |

Note: These are predicted fragmentation patterns and the actual mass spectrum may show additional or different fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-N functional groups.

The N-H stretching vibrations of the urea moiety typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The O-H stretch of the alcohol group will also appear in this region, often as a broad band due to hydrogen bonding. The C=O stretching vibration of the urea carbonyl group is a strong, characteristic absorption that is expected around 1630-1680 cm⁻¹. C-N stretching vibrations will be observed in the fingerprint region, typically between 1200 and 1400 cm⁻¹. The aromatic C-H stretching will be seen just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl and methyl groups will appear just below 3000 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (urea) | 3200-3400 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=O stretch (urea) | 1630-1680 |

| N-H bend | 1550-1650 |

| C-N stretch | 1200-1400 |

Note: Predicted values are based on typical functional group absorption ranges. Actual peak positions can be influenced by the molecular environment.

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for separating, identifying, and purifying components of a mixture. High-performance liquid chromatography is a particularly powerful tool for the analysis of non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of compounds in a mixture. For a moderately polar compound like this compound, a reversed-phase HPLC method would be suitable for purity assessment and isolation.

In a typical reversed-phase setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. A gradient elution, starting with a high percentage of a weak solvent (like water) and gradually increasing the percentage of a stronger organic solvent (like acetonitrile (B52724) or methanol), would likely provide good separation of the target compound from any impurities. Detection is commonly achieved using a UV detector, as the phenylurea moiety contains a chromophore that absorbs UV light, typically around 240-250 nm. nih.gov The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification and quantification. The purity of a sample can be determined by the relative area of its peak in the chromatogram.

Table 5: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Detection | UV at ~245 nm nih.gov |

| Flow Rate | ~1.0 mL/min |

| Injection Volume | ~10-20 µL |

Note: These are general parameters and would require optimization for a specific sample and instrument.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, the direct analysis of many substituted ureas, including this compound, can be challenging due to their polarity and potential for thermal degradation at the high temperatures often employed in GC. Phenylurea compounds, in particular, can be thermally labile, leading to decomposition in the injector port or on the column, which results in poor peak shape and inaccurate quantification.

To overcome these challenges, derivatization is a common strategy. This involves chemically modifying the analyte to increase its volatility and thermal stability. For instance, a rapid gas chromatographic-mass spectrometric (GC-MS) method for the analysis of urea involves the formation of a trifluoroacetic acid (TFA) derivative. nih.gov This approach significantly enhances the compound's suitability for GC analysis. Another method for determining urea content in biological samples utilizes an enzymatic reaction with urease to produce ammonia, which is then derivatized with heptafluorobutyryl chloride for GC-MS detection.

For phenylurea herbicides, another class of related compounds, derivatization is often necessary for successful GC analysis. Alkylation of the urea nitrogens can yield more thermostable products suitable for chromatographic separation. researchgate.net

A hypothetical GC method for a derivatized analogue of this compound could be developed based on established methods for similar compounds. The operational parameters would be critical for achieving good separation and detection.

Table 1: Hypothetical GC-MS Parameters for Analysis of a Derivatized this compound Analog

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless |

| Detector | Mass Spectrometer |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Scan Range | 50-500 amu |

It is important to note that the development of a robust GC method would require careful optimization of the derivatization reaction and the chromatographic conditions to ensure complete reaction, minimal side products, and good chromatographic performance.

Thin-Layer Chromatography (TLC) / High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance counterpart (HPTLC) are valuable techniques for the qualitative and semi-quantitative analysis of substituted ureas. These methods are particularly useful for reaction monitoring, purity assessment, and preliminary identification due to their simplicity, speed, and versatility.

The polarity of this compound, imparted by the urea and hydroxyl functional groups, dictates its behavior on TLC. Silica (B1680970) gel is a common stationary phase for the analysis of polar compounds. However, due to the strong interactions between the polar urea and the silica surface, it can sometimes be challenging to achieve good mobility and separation. In such cases, more polar mobile phases or alternative stationary phases may be required.

For the analysis of urea derivatives, various solvent systems have been employed. A common approach for polar compounds is to use a mixture of a relatively nonpolar solvent with a more polar solvent to achieve the desired separation. For instance, a mixture of chloroform (B151607) and methanol (B129727) or ethyl acetate (B1210297) and methanol could be a good starting point for developing a TLC method for this compound.

HPTLC offers significant advantages over conventional TLC, including higher resolution, shorter analysis times, and better sensitivity. An HPTLC method for the analysis of urea derivatives has been reported using DIOL F254s plates. This specialized stationary phase provides different selectivity compared to standard silica gel and can be beneficial for the separation of complex mixtures.

Table 2: Example HPTLC Method for the Analysis of Urea Derivatives

| Parameter | Value |

| Stationary Phase | HPTLC plates with diol-modified silica gel (DIOL F254s) |

| Mobile Phase | Petroleum Benzine (40-60°C) : Acetone (80:20, v/v) |

| Migration Distance | 7 cm |

| Chamber | Normal chamber without saturation |

| Sample Application | 0.2 µL |

| Detection | Dipping in 0.2% dichlorofluorescein in ethanol, followed by UV detection at 238 nm |

Visualization of the separated spots on the TLC/HPTLC plate can be achieved under UV light if the compound is UV-active, which is expected for this compound due to the presence of the aromatic ring. Staining with a suitable reagent, such as potassium permanganate (B83412) or p-anisaldehyde, can also be used for detection.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While the crystal structure of this compound is not publicly available, the analysis of a closely related thiourea (B124793) derivative, 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea, provides a strong model for the type of structural information that can be obtained. researchgate.net The study of this analog reveals key structural features that are likely to be present in the target compound.

In the crystal structure of the thiourea derivative, the molecule adopts a twisted conformation. researchgate.net Intramolecular hydrogen bonding is observed between a hydroxyl group and the thioamide functionality, forming an S(7) ring motif. The molecular packing is dominated by intermolecular hydrogen bonds involving the hydroxyl groups and the thione sulfur atom, leading to the formation of a supramolecular layer structure. researchgate.net

Table 3: Representative Crystal Data and Structure Refinement Parameters for an Analogous Thiourea Compound (3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea) researchgate.net

| Parameter | Value |

| Empirical Formula | C13H18N2O3S |

| Formula Weight | 282.35 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.4051 (10) |

| b (Å) | 10.6213 (15) |

| c (Å) | 18.569 (3) |

| β (°) | 94.117 (2) |

| Volume (ų) | 1456.7 (4) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.287 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Final R indices [I > 2σ(I)] | R1 = 0.039 |

| R indices (all data) | wR2 = 0.098 |

The successful application of X-ray crystallography to this compound would require the growth of high-quality single crystals, which can be a challenging but critical step in the analytical process.

Exploration of Biological Activities and Preclinical Investigations in Vitro and in Vivo Animal Models

Enzyme Inhibition Studies of Urea (B33335) Derivatives

Urea derivatives have been widely studied for their ability to inhibit various enzymes, playing a crucial role in the modulation of biological pathways.

β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme that has been implicated in the development of certain types of cancer and the adverse effects of some drugs. The search for potent and selective inhibitors of this enzyme is an active area of research. While specific studies on the β-glucuronidase inhibitory activity of 1-(2-Hydroxyethyl)-3-(3-methylphenyl)urea are not extensively detailed in the provided context, the broader class of urea derivatives has shown promise. For instance, a study on unsymmetrical 1,3-disubstituted ureas demonstrated that some derivatives exhibit inhibitory activity against β-glucuronidase, with percentage inhibitions ranging from 4.9% to 44.9%. researchgate.net Another study focused on (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors, highlighting the potential of this chemical scaffold. nih.gov

Other Enzyme Targets

The inhibitory potential of urea derivatives extends to a variety of other enzymes.

Urease: This enzyme is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. Research has shown that some unsymmetrical 1,3-disubstituted ureas can inhibit urease, with inhibition percentages ranging from 0.30% to 45.3%. researchgate.net

Phosphodiesterase: Members of this enzyme family are involved in signal transduction pathways, and their inhibition can have therapeutic effects. Studies on urea derivatives have reported phosphodiesterase inhibition in the range of 1.2% to 46.4%. researchgate.net

Soluble Epoxide Hydrolase (sEH): Inhibition of sEH is a therapeutic strategy for managing inflammation and pain. mdpi.com Urea-based inhibitors have been developed and shown to be effective in this regard. mdpi.comresearchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1), Cyclooxygenases (COX), and Topoisomerase: While the provided information does not detail specific inhibitory activities of this compound against these enzymes, the general class of urea derivatives has been investigated for their potential to target these and other enzymes.

Table 1: Enzyme Inhibition by Urea Derivatives

| Enzyme Target | Range of Inhibition (%) |

|---|---|

| Urease | 0.30–45.3 researchgate.net |

| β-Glucuronidase | 4.9–44.9 researchgate.net |

| Phosphodiesterase | 1.2–46.4 researchgate.net |

Investigation of Antiproliferative and Cytotoxic Effects (In vitro Cancer Cell Lines)

A significant area of research for urea derivatives is their potential as anticancer agents. These compounds have been screened against various cancer cell lines to evaluate their ability to inhibit cell growth and induce cell death.

Screening Against Diverse Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative activity of urea derivatives against a wide array of human cancer cell lines. nih.govnih.gov For example, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were tested against the National Cancer Institute (NCI)-60 human cancer cell lines, which represent nine different types of cancer. nih.gov Some of these compounds exhibited significant inhibitory activity against cell lines derived from colon cancer, breast cancer, and melanoma. nih.gov Another study investigated ethylenediurea (B156026) derivatives and found that some compounds displayed selective antiproliferative activity towards breast cancer and melanoma cell lines. preprints.org Specifically, certain compounds were shown to decrease the viability of MDA-MB-231 (metastatic breast cancer) and A-375 (melanoma) cells by about 20% at a concentration of 100 μM. preprints.org

Table 2: Antiproliferative Activity of Selected Urea Derivatives

| Cell Line | Cancer Type | Compound Effect |

|---|---|---|

| MDA-MB-231 | Metastatic Breast Cancer | ~20% decrease in cell viability at 100 μM preprints.org |

| A-375 | Melanoma | ~20% decrease in cell viability at 100 μM preprints.org |

| U-87 MG | Glioblastoma | Investigated nih.govpreprints.org |

Induction of Apoptosis in Preclinical Models

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Some urea derivatives have been shown to induce apoptosis in cancer cells. For instance, research on certain aryl urea derivatives indicated that they can induce both apoptosis and necrosis. nih.gov One study demonstrated that a particular compound led to a slight increase in caspase 3 activity, a key enzyme in the apoptotic pathway, and induced phosphatidylserine (B164497) externalization, an early marker of apoptosis. nih.gov Another study highlighted that urea can sensitize cells to heat shock-induced apoptosis. nih.gov

Evaluation of Antimicrobial Properties

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Urea derivatives have been explored for their potential to combat bacterial and fungal infections. nih.gov A study involving the synthesis of new urea derivatives and their screening against five bacterial and two fungal species revealed that some of the tested compounds demonstrated moderate to excellent growth inhibition against various microbial strains. nih.gov For example, several compounds showed significant activity against Acinetobacter baumannii, while others were effective against Klebsiella pneumoniae. nih.gov

Table 3: Antimicrobial Screening of Urea Derivatives

| Microbial Strain | Type | Activity |

|---|---|---|

| Acinetobacter baumannii | Bacterium | Moderate to excellent growth inhibition by several compounds nih.gov |

| Klebsiella pneumoniae | Bacterium | Moderate growth inhibition by some compounds nih.gov |

| Escherichia coli | Bacterium | Screened nih.gov |

| Pseudomonas aeruginosa | Bacterium | Screened nih.gov |

| Staphylococcus aureus | Bacterium | Screened nih.gov |

| Candida albicans | Fungus | Screened nih.gov |

| Cryptococcus neoformans | Fungus | Screened nih.gov |

Antibacterial Activity

There is currently no available scientific literature detailing the in vitro or in vivo antibacterial activity of this compound. Studies on other urea derivatives have shown that the urea moiety can be a crucial pharmacophore for antibacterial action, with some compounds exhibiting activity against a range of bacterial strains. However, without specific testing of this compound, its potential as an antibacterial agent remains unconfirmed.

Other Investigated Biological Activities in Preclinical Contexts

No preclinical studies investigating other biological activities of this compound, such as anti-inflammatory effects, have been identified in the current body of scientific literature. While the urea scaffold is present in various compounds with anti-inflammatory properties, the specific contribution of the 2-hydroxyethyl and 3-methylphenyl substitutions to this potential activity in the target molecule has not been explored.

Further research, including in vitro screening and subsequent in vivo animal model studies, is necessary to determine the biological activity profile of this compound and to ascertain its potential for any therapeutic applications.

Structure Activity Relationship Sar Studies

Impact of Hydroxyethyl (B10761427) Moiety on Biological Activity

The presence of the 2-hydroxyethyl group on the N-1 position of the urea (B33335) is a key structural feature that significantly influences the compound's biological profile. This moiety can participate in various non-covalent interactions, such as hydrogen bonding, which are fundamental for molecular recognition at biological targets. The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues within a receptor's binding pocket.

While specific studies on 1-(2-Hydroxyethyl)-3-(3-methylphenyl)urea are limited, research on related hydroxyethyl urea derivatives provides valuable insights. For instance, in the context of other biologically active ureas, the introduction of a hydroxyethyl group has been shown to modulate properties like solubility and cell permeability, which are critical for a compound's pharmacokinetic profile. In some cases, the hydroxyl group can be a site for metabolism, which can either lead to deactivation or the formation of active metabolites. The precise impact of the hydroxyethyl moiety on the activity of this compound would depend on the specific biological target and the topology of its binding site.

Influence of Substituents on the Methylphenyl Ring

The nature and position of substituents on the phenyl ring are critical determinants of the biological activity of phenylurea derivatives. The methyl group at the meta-position of the phenyl ring in this compound plays a significant role in defining its interaction with biological targets.

Positional Isomer Effects (Ortho, Meta, Para)

The position of the methyl group on the phenyl ring—whether ortho, meta, or para—can drastically alter the compound's biological activity. Studies on various phenylurea derivatives have consistently demonstrated that positional isomers exhibit distinct potencies. For many phenylurea-based inhibitors, a strong preference for para-substitution has been observed. nih.gov

For instance, in a study on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors with a phenylurea scaffold, compounds with substituents at the ortho or meta positions showed a significant loss of activity compared to their para-substituted counterparts. nih.gov This suggests that the binding pocket of the target enzyme may have a specific shape that accommodates a substituent at the para position more favorably, while substitutions at the ortho or meta positions may lead to steric clashes or improper orientation for key interactions.

| Compound | Substitution Position | Relative Activity |

|---|---|---|

| Para-methylphenylurea analog | Para | High |

| Meta-methylphenylurea analog | Meta | Low to Moderate |

| Ortho-methylphenylurea analog | Ortho | Low to Inactive |

Electronic and Steric Effects of Substituents

The electronic and steric properties of substituents on the phenyl ring are fundamental to their influence on biological activity. The methyl group is an electron-donating group through an inductive effect, which can influence the electron density of the phenyl ring and the adjacent urea moiety. This, in turn, can affect the strength of hydrogen bonds formed by the urea NH groups.

Role of Urea Core Modifications on Activity

The urea core (-NH-CO-NH-) is a privileged structure in medicinal chemistry, primarily due to its ability to form multiple hydrogen bonds with biological targets. nih.gov The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. Modifications to this core, such as N-alkylation or replacement with bioisosteres, can have a profound impact on biological activity.

Bioisosteric replacement of the urea moiety is a common strategy in drug design to improve pharmacokinetic properties or to explore alternative binding modes. For example, replacing the urea with a thiourea (B124793), guanidine, or various heterocyclic rings can alter the hydrogen bonding capacity, pKa, and conformational flexibility of the molecule. However, such modifications often lead to a significant change in biological activity, underscoring the critical role of the specific arrangement of hydrogen bond donors and acceptors provided by the urea core for interaction with many biological targets. nih.gov

Development of Structure-Kinetic Relationships

Beyond understanding the affinity of a compound for its target (a thermodynamic parameter), there is a growing interest in elucidating the kinetics of the drug-target interaction, specifically the association (k_on) and dissociation (k_off) rates. The residence time of a drug on its target, which is inversely related to the dissociation rate (1/k_off), is increasingly recognized as a key determinant of its in vivo efficacy.

The development of structure-kinetic relationships (SKRs) aims to understand how modifications to a chemical structure influence these kinetic parameters. For urea-based inhibitors, the flexibility of the molecule, the nature of the substituents, and the potential for conformational changes upon binding can all impact the on- and off-rates. For instance, a substituent that allows for an induced-fit mechanism, where the protein conformation changes to accommodate the ligand, could lead to a slower off-rate and a longer residence time. While specific SKR studies on this compound are not yet available, the general principles suggest that modifications to the hydroxyethyl and methylphenyl moieties would likely influence the kinetics of target binding.

Mechanistic Elucidation at the Molecular and Cellular Level

Cellular Pathway Modulation by Urea (B33335) Derivatives

Urea derivatives have been shown to modulate a variety of cellular pathways, leading to a range of biological effects. For example, a series of 1,3-diphenylurea (B7728601) derivatives have been identified as inhibitors of endocytosis. plos.orgnih.gov This action is thought to occur through the disruption of intracellular chloride concentrations, which in turn affects vesicular trafficking—a key component of the endocytic pathway. plos.org This mechanism gives these compounds broad-spectrum antiviral activity, as many viruses rely on clathrin-mediated endocytosis for cellular entry. nih.gov

Furthermore, certain N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been found to selectively target and inhibit members of the class III receptor tyrosine kinase family. nih.gov These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, such compounds can exert antitumor effects.

The cytokinin activity of some phenylurea derivatives, such as 1,3-diphenylurea, points to their ability to modulate plant-specific signaling pathways. bioaustralis.comwikipedia.org Cytokinins are plant hormones that influence cell division and shoot formation. N-(2-Chloro-4-pyridyl)-N′-phenylurea, for example, is known to be an inhibitor of cytokinin oxidase/dehydrogenase, an enzyme that degrades cytokinins, thereby increasing their effective concentration and promoting plant growth.

Enzyme Kinetic Studies for Inhibitory Mechanisms

Enzyme kinetic studies are essential for elucidating the mechanism of inhibition by compounds like urea derivatives. These studies can determine whether an inhibitor is competitive, non-competitive, uncompetitive, or exhibits a mixed mode of inhibition.

In a study of novel 1,3-diphenylurea derived Schiff bases as α-glucosidase inhibitors, kinetic analysis revealed a competitive mode of inhibition. nih.gov Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. khanacademy.org This type of inhibition is characterized by an increase in the Michaelis constant (K_m) with no change in the maximum velocity (V_max) of the reaction. khanacademy.org

The inhibitory potential of these compounds against α-glucosidase was significant, with IC_50_ values in the micromolar range. For example, some derivatives exhibited IC_50_ values as low as 2.49–37.16 μM. nih.gov

Similarly, N,N-diphenylurea derivatives have been developed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer immunotherapy. nih.govfrontiersin.org One of the synthesized compounds showed an IC_50_ value of 1.73 ± 0.97 μM. nih.gov While the detailed kinetic mechanism was not fully elucidated in this study, the IC_50_ value provides a measure of the compound's potency.

Kinetic studies of N-hydroxyurea derivatives as inhibitors of ribonucleases have also been performed. In one case, the inhibition was significantly enhanced in the presence of zinc ions, demonstrating a metal-ion mediated inhibition mechanism. nih.gov

Table 2: Examples of Enzyme Inhibition by Phenylurea Derivatives

| Compound Class | Target Enzyme | Inhibition Type | Potency (IC_50_) |

|---|---|---|---|

| 1,3-Diphenylurea Schiff Bases | α-Glucosidase | Competitive | 2.49–37.16 μM nih.gov |

| N,N-Diphenylurea Derivatives | IDO1 | Not specified | 1.73 ± 0.97 μM nih.gov |

| Phenyl-urea analogs | Penicillin-Binding Protein 4 (PBP4) | Not specified | - |

| N-(2-Chloro-4-pyridyl)-N′-phenylurea | Cytokinin oxidase/dehydrogenase | Inhibitor | - |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Despite the common application of this method to urea-containing compounds in medicinal chemistry, a thorough search of the scientific literature did not yield any studies that specifically report the molecular docking of 1-(2-Hydroxyethyl)-3-(3-methylphenyl)urea with any biological receptor. Consequently, there is no available data on its binding energies, key amino acid interactions, or predicted binding poses with any protein targets.

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock) for Electronic Structure and Conformation

Quantum chemical calculations are used to determine the electronic structure, conformational stability, and various physicochemical properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for calculating properties such as optimized geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO).

No specific studies employing quantum chemical methods to analyze this compound were found in the reviewed literature. Therefore, computational data regarding its electronic properties, conformational analysis, and reactivity descriptors are not available.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. These models are then often used in virtual screening campaigns to search large compound libraries for new molecules with potential activity.

There is no published research describing the development or use of a pharmacophore model based on this compound. Furthermore, this compound has not been reported as a hit from any virtual screening campaigns based on existing pharmacophore models.

Molecular Dynamics Simulations for Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. In the context of drug discovery, MD simulations are used to study the stability of ligand-receptor complexes, the dynamics of binding and unbinding events, and the influence of solvent on these interactions.

A review of the literature indicates that no molecular dynamics simulations have been published for this compound, either in isolation or in complex with a biological target. As a result, there is no information on its dynamic behavior, conformational flexibility, or the stability of its potential interactions with any receptor.

Preclinical Metabolic Fate and Biotransformation

Investigation of Metabolic Pathways in Animal Models

Currently, there is a notable absence of publicly available scientific literature detailing the specific metabolic pathways of 1-(2-Hydroxyethyl)-3-(3-methylphenyl)urea in any preclinical animal models. While general principles of xenobiotic metabolism are well-established, species-specific differences in drug metabolism are common, making direct extrapolation from other compounds unreliable. Preclinical animal models are essential for elucidating key biological mechanisms and are integral in the development of novel therapeutics. However, without specific studies on this compound, its metabolic fate in vivo remains uncharacterized.

Identification of Major Metabolites

Due to the lack of dedicated research, the major metabolites of this compound have not been identified. The biotransformation of a compound typically involves Phase I and Phase II metabolic reactions. nih.gov Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. nih.gov For a compound with the structure of this compound, potential Phase I metabolic reactions could include hydroxylation of the aromatic ring or oxidation of the alkyl side chains. Following Phase I reactions, Phase II metabolism would involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866) to increase water solubility and facilitate excretion. nih.gov However, without experimental data, the specific metabolites formed remain speculative.

Enzyme Systems Involved in Biotransformation

The primary enzyme system responsible for the metabolism of a vast number of xenobiotics is the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver. nih.govnih.gov It is highly probable that CYP enzymes would be involved in the biotransformation of this compound, likely catalyzing oxidative metabolic pathways. Other enzyme systems, such as flavin-containing monooxygenases (FMOs) or alcohol and aldehyde dehydrogenases, could also potentially play a role in its metabolism. Subsequent Phase II reactions are catalyzed by transferase enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.gov Definitive identification of the specific enzyme isoforms involved in the metabolism of this compound would require in vitro studies using human liver microsomes, hepatocytes, or recombinant enzymes, followed by in vivo animal studies.

Future Research Directions and Potential Applications

Design of Novel Urea (B33335) Derivatives with Enhanced Biological Specificity

The core structure of 1-(2-Hydroxyethyl)-3-(3-methylphenyl)urea offers multiple points for chemical modification to enhance its biological specificity and potency. Future research will likely focus on systematic structural modifications to optimize its interaction with biological targets. The urea functionality itself is crucial for forming stable hydrogen bonds with protein and receptor targets, which is a key factor in its biological activity. nih.gov

One promising approach is the synthesis of a library of analogs by modifying the phenyl ring and the hydroxyethyl (B10761427) group. For instance, the introduction of different substituents on the phenyl ring can modulate the compound's lipophilicity and electronic properties, potentially leading to improved target binding and pharmacokinetic profiles. mdpi.com Similarly, modifications to the hydroxyethyl side chain could influence solubility and interactions with the target protein.

Table 1: Potential Modifications of this compound and Their Rationale

| Structural Modification | Rationale | Potential Outcome |

| Substitution on the phenyl ring (e.g., halogens, alkyl groups) | To alter lipophilicity and electronic properties. | Enhanced binding affinity and selectivity for the target protein. |

| Modification of the hydroxyethyl group (e.g., etherification, esterification) | To modulate solubility and hydrogen bonding capabilities. | Improved pharmacokinetic properties and target engagement. |

| Bioisosteric replacement of the urea moiety (e.g., thiourea (B124793), guanidine) | To alter the hydrogen bond donor-acceptor pattern. | Novel biological activities and improved metabolic stability. |

| Introduction of chiral centers | To explore stereospecific interactions with the target. | Increased potency and reduced off-target effects. |

Exploration of New Therapeutic Areas for Urea-Based Compounds

Urea derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects. ontosight.ainih.gov The structural features of this compound suggest that it could be a valuable starting point for the discovery of new therapeutic agents in various disease areas.

A significant area of interest is oncology. Many approved anticancer drugs, such as sorafenib (B1663141) and lenvatinib, are urea derivatives that act as kinase inhibitors. frontiersin.orgresearchgate.net Future research could involve screening this compound and its analogs against a panel of protein kinases involved in cancer progression. The urea moiety is known to play a crucial role in the molecular recognition of kinase targets. nih.gov

Beyond cancer, urea-based compounds have shown promise in treating infectious diseases and neurodegenerative disorders. researchgate.net For example, some urea derivatives exhibit potent antibacterial and antiviral activity. nih.gov Therefore, it would be worthwhile to investigate the potential of this compound in these therapeutic areas. High-throughput screening of this compound against various pathogens and cellular models of neurodegeneration could uncover novel therapeutic applications.

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Biological Target(s) | Rationale for Exploration |

| Oncology | Protein kinases (e.g., VEGFR, EGFR), Tubulin | The urea scaffold is a common feature in many kinase inhibitors and other anticancer agents. frontiersin.orgresearchgate.net |

| Infectious Diseases | Bacterial or viral enzymes | Urea derivatives have shown broad-spectrum antimicrobial activity. nih.gov |

| Neurodegenerative Diseases | Enzymes or receptors involved in neuroinflammation or protein aggregation | Some urea-containing compounds have demonstrated neuroprotective effects. researchgate.net |

| Inflammatory Disorders | Cyclooxygenase (COX) enzymes, Cytokines | The anti-inflammatory potential of urea derivatives is an active area of research. ontosight.ai |

Advanced Computational Approaches in Drug Discovery

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of new drug candidates. tandfonline.com For a compound like this compound, where the specific biological target may not be known, computational approaches can be instrumental in identifying potential protein partners and elucidating its mechanism of action.

Molecular docking studies can be used to predict the binding mode of this compound with a wide range of protein targets. This can help to prioritize experimental screening efforts and provide insights into the structural basis of its activity. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of urea derivatives with their biological activities, guiding the design of more potent and selective compounds. researchgate.net

Virtual screening of large chemical databases is another powerful computational technique that can be used to identify other molecules with similar structural features to this compound that may have desirable biological activities. researchgate.net Additionally, molecular dynamics simulations can provide a deeper understanding of the dynamic interactions between the compound and its target protein, which can be crucial for optimizing its binding affinity. tandfonline.com

Integration of Omics Technologies in Preclinical Research

The integration of high-throughput omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological effects of a compound. mdpi.com For this compound, these technologies can be used to identify its molecular targets, elucidate its mechanism of action, and discover potential biomarkers of its efficacy. nih.gov

For instance, treating cells with the compound and then analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) can reveal the cellular pathways that are affected. nih.gov This can provide clues about the compound's mechanism of action and potential therapeutic applications. mdpi.com

Metabolomics, the study of small molecules involved in metabolism, can also be used to assess the physiological effects of the compound. nih.gov By analyzing the metabolic profiles of cells or organisms treated with this compound, researchers can gain insights into its impact on cellular metabolism and identify potential off-target effects. The integration of these different omics datasets can provide a holistic view of the compound's biological activity and facilitate its development as a potential therapeutic agent. nih.govfrontiersin.org

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-Hydroxyethyl)-3-(3-methylphenyl)urea with high purity?

- Methodological Answer : Synthesis typically involves coupling aryl isocyanates with hydroxyethylamines or stepwise urea formation via carbamates. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while ethanol may reduce side reactions .

- Temperature control : Reactions often proceed at 50–80°C to balance yield and decomposition risks .

- Catalysts : Base catalysts (e.g., triethylamine) improve nucleophilic attack efficiency .

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks:

- Urea NH protons at δ 6.5–7.5 ppm (broad, exchangeable) .

- Aromatic protons (3-methylphenyl group) at δ 6.8–7.3 ppm .

- Hydroxyethyl CH₂ groups at δ 3.4–3.8 ppm (coupled to OH at δ 1.5–2.5 ppm) .

- FTIR : Confirm urea C=O stretch at ~1640–1680 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ matching the molecular weight (e.g., calculated for C₁₀H₁₅N₂O₂: 195.11 g/mol) .

Q. What are the key physicochemical properties (solubility, stability) influencing experimental handling?

- Methodological Answer :

- Solubility : Hydrophilic hydroxyethyl group enhances water solubility compared to purely aromatic ureas. Use DMSO or ethanol for stock solutions .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at 4°C in inert atmospheres to prevent degradation .

- Hygroscopicity : The hydroxyethyl group may absorb moisture; use desiccants during storage .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the urea carbonyl is a likely site for hydrogen bonding .

- Molecular Docking : Simulate binding to biological targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on the urea moiety’s role in forming hydrogen bonds with active-site residues .

- Reaction Path Modeling : Use quantum chemical calculations (Gaussian, ORCA) to optimize transition states for hydrolysis or derivatization reactions .

Q. How can researchers resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values) across studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and ensure consistent cell lines/passage numbers .

- Metabolite Interference : Screen for hydroxyethyl group oxidation products (e.g., aldehydes) via LC-MS, which may artifactually modulate activity .

- Data Normalization : Use Z-score or Grubbs’ test to identify outliers in dose-response curves .

Q. What advanced separation techniques (HPLC, CE) are suitable for analyzing degradants or metabolites of this compound?

- Methodological Answer :

- HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor degradants at 210–254 nm .

- Capillary Electrophoresis (CE) : Optimize buffer pH (8–9) to exploit the compound’s charge differences. Add cyclodextrins to enhance resolution of chiral degradants .

- LC-MS/MS : Employ MRM mode for sensitive detection of metabolites (e.g., hydroxylated or demethylated derivatives) .

Experimental Design & Optimization

Q. How can DoE (Design of Experiments) optimize reaction yields and minimize impurities in the synthesis?

- Methodological Answer :

- Factorial Design : Vary temperature (50–80°C), solvent (DMF vs. THF), and catalyst loading (0–10 mol%) to identify critical factors .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature × solvent polarity) to predict maximum yield regions .

- Taguchi Methods : Use orthogonal arrays to reduce experimental runs while assessing robustness .

Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?

- Methodological Answer :

- Strict QC Metrics : Enforce ≥95% purity (HPLC) and characterize each batch via ¹H NMR .

- Lyophilization : Prepare stable lyophilized aliquots to avoid solubility variations .

- Blind Testing : Randomize sample identities during assays to eliminate observer bias .

Data Contradiction & Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Force Field Validation : Cross-check docking results with multiple software (e.g., Schrödinger vs. MOE) to rule out algorithmic biases .

- Proteomics Profiling : Use thermal shift assays or CETSA to confirm target engagement in cellular contexts .

- Synchrotron Crystallography : Resolve co-crystal structures to validate binding poses predicted computationally .

Q. What orthogonal methods confirm the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 Knockout : Delete putative targets (e.g., specific kinases) to assess loss of compound activity .

- Metabolomics : Track downstream metabolic shifts (e.g., ATP depletion) via LC-MS to corroborate mechanistic hypotheses .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified targets, ensuring KD aligns with cellular IC50.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.